molecular formula C21H23N3O2S B14145001 (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine CAS No. 1049203-56-6

(2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14145001
CAS No.: 1049203-56-6
M. Wt: 381.5 g/mol
InChI Key: XYVDBACQOGBYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a morpholine ring, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine typically involves a multi-step process:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Aromatic Substituents: The aromatic substituents are introduced via electrophilic aromatic substitution reactions. For instance, the methoxyphenyl and methylphenyl groups can be attached using Friedel-Crafts alkylation or acylation reactions.

    Morpholine Ring Incorporation: The morpholine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis by Lewis acids.

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in organic reactions.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biology and Medicine

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.

    Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays.

Industry

    Agriculture: The compound may be explored as a pesticide or herbicide due to its bioactive properties.

    Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The thiazole ring and the aromatic substituents play a crucial role in these interactions, providing the necessary binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-Hydroxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
  • (2Z)-N-(2-Methoxyphenyl)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
  • (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(piperidin-4-yl)-1,3-thiazol-2(3H)-imine

Uniqueness

The uniqueness of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine lies in its specific combination of functional groups and structural features. The presence of both the morpholine ring and the thiazole ring, along with the methoxyphenyl and methylphenyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

1049203-56-6

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H23N3O2S/c1-16-7-9-17(10-8-16)19-15-27-21(24(19)23-11-13-26-14-12-23)22-18-5-3-4-6-20(18)25-2/h3-10,15H,11-14H2,1-2H3

InChI Key

XYVDBACQOGBYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.